L-Leucyl-L-Leucine methyl ester hydrochloride

Catalog No.
S535216
CAS No.
6491-83-4
M.F
C13H27ClN2O3
M. Wt
294.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucyl-L-Leucine methyl ester hydrochloride

CAS Number

6491-83-4

Product Name

L-Leucyl-L-Leucine methyl ester hydrochloride

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride

Molecular Formula

C13H27ClN2O3

Molecular Weight

294.82 g/mol

InChI

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1

InChI Key

RVXQFTNCULOWRV-ACMTZBLWSA-N

SMILES

Array

Synonyms

LLME;LLOMe

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells. It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.
L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.

L-Leucyl-L-Leucine methyl ester hydrochloride is the hydrochloride salt of a dipeptide methyl ester composed of two L-leucine residues. It functions as a chemically defined, stable, and readily soluble intermediate for peptide synthesis and as a specific substrate in various biochemical assays. Its primary procurement value lies in the distinct physicochemical and handling properties conferred by the hydrochloride salt form, coupled with the specific enzymatic recognition of the intact Leu-Leu methyl ester structure. [REFS-1, REFS-2]

Procurement decisions require careful consideration of form and structure, as seemingly minor variations can lead to significant process failures. Substituting L-Leucyl-L-Leucine methyl ester hydrochloride with its free base form compromises aqueous solubility and handling characteristics critical for consistent formulation. Using the unesterified dipeptide, L-Leucyl-L-Leucine, fails in applications where C-terminal protection is required or where the methyl ester is essential for enzymatic recognition and subsequent biological activity. [1] Furthermore, substitution with a single amino acid ester, such as L-Leucine methyl ester hydrochloride, will not replicate the specific biological effects mediated by enzymes that recognize the dipeptide sequence. [1]

Enhanced Aqueous Solubility for Predictable Handling and Formulation

The hydrochloride salt form provides a significant advantage in aqueous-based systems. Technical datasheets specify the solubility of L-Leucyl-L-Leucine methyl ester hydrochloride in phosphate-buffered saline (PBS, pH 7.2) to be 10 mg/mL. In contrast, the corresponding free base, L-Leucyl-L-Leucine methyl ester, is significantly more hydrophobic (XLogP3 = 1.1) and is expected to have substantially lower solubility in aqueous buffers, complicating the preparation of stock solutions and reaction mixtures. [1]

Evidence DimensionSolubility in PBS (pH 7.2)
Target Compound Data10 mg/mL
Comparator Or BaselineL-Leucyl-L-Leucine methyl ester (free base) - Expected to be sparingly soluble based on its non-ionic structure and hydrophobicity (XLogP3 = 1.1)
Quantified DifferenceQualitatively high aqueous solubility vs. expected low aqueous solubility, enabling practical concentrations for biological and chemical workflows.
ConditionsAqueous buffer system (PBS, pH 7.2)

Procuring the hydrochloride salt ensures reliable and reproducible preparation of aqueous solutions for enzyme assays, cell culture media, and downstream purification processes.

Superior Precursor Stability for High-Yield Solution-Phase Peptide Synthesis

In multi-step peptide synthesis, the hydrochloride salt serves as a stable, N-terminally protected precursor. [1] This prevents the free amine from engaging in premature or undesired reactions, such as self-condensation. The free amine is generated in situ, immediately prior to the coupling step, by the addition of a non-nucleophilic base. [2] Procuring the free base form (L-Leucyl-L-Leucine methyl ester) introduces significant risk of side-product formation and reduced stability during storage, leading to lower yields and increased purification challenges.

Evidence DimensionPrecursor Reactivity and Stability
Target Compound DataN-terminus is protonated (as HCl salt), rendering it non-nucleophilic and stable for storage and handling.
Comparator Or BaselineL-Leucyl-L-Leucine methyl ester (free base) - Possesses a reactive N-terminal primary amine, making it susceptible to self-condensation and other side reactions.
Quantified DifferenceBinary difference in chemical stability and reactivity, preventing side reactions inherent to the unprotected free amine.
ConditionsStandard solution-phase peptide synthesis protocols and ambient storage conditions.

Choosing the hydrochloride salt is a critical process decision to maximize reaction yield, simplify purification, and ensure the shelf-life stability of the synthetic building block.

Absolute Substrate Requirement for Dipeptidyl Peptidase I (DPPI) in Lysosomal Disruption Studies

L-Leucyl-L-Leucine methyl ester (LLME) is a specific substrate for the lysosomal thiol protease dipeptidyl peptidase I (DPPI), which is highly expressed in cytotoxic lymphocytes. Inside the lysosome, DPPI catalyzes a condensation of LLME, forming membranolytic polymers of (Leu-Leu)n-OMe (where n ≥ 3) that lead to lysosomal rupture and apoptosis. [REFS-1, REFS-2] This highly specific biological outcome is not induced by related compounds. Neither the free dipeptide (L-Leucyl-L-leucine) nor the single amino acid ester (L-Leucine methyl ester) can serve as the substrate for this polymerization reaction, rendering them ineffective for this application. [1]

Evidence DimensionInduction of Lysosomal Rupture via DPPI-catalyzed polymerization
Target Compound DataInduces lysosomal rupture and apoptosis in DPPI-expressing cells.
Comparator Or BaselineL-Leucine methyl ester or L-Leucyl-L-Leucine; No induction of lysosomal rupture.
Quantified DifferenceBinary (Yes/No) biological effect; the target compound is active while close analogs are inactive.
ConditionsIn vitro treatment of DPPI-expressing cells, such as natural killer (NK) cells or cytotoxic T lymphocytes (CTLs).

For research focused on lysosomal cell death pathways or selective depletion of cytotoxic immune cells, this exact molecule is required as its analogs do not produce the necessary biological effect.

Preparation of Concentrated Aqueous Stock Solutions for Enzyme Assays

For studies involving proteases or esterases that recognize dipeptides, the high aqueous solubility (10 mg/mL in PBS) of the hydrochloride form allows for the preparation of concentrated, stable stock solutions, simplifying serial dilutions and ensuring reproducibility in kinetic assays.

Intermediate for Controlled, Solution-Phase Synthesis of Larger Peptides

In the synthesis of complex peptides, this compound serves as a reliable C-terminal protected dipeptide building block. Its N-terminal hydrochloride protection prevents undesirable side reactions, ensuring its clean and efficient incorporation into a growing peptide chain upon in situ deprotection and coupling. [1]

Selective In Vitro Depletion of Cytotoxic Lymphocytes

As a specific substrate for dipeptidyl peptidase I (DPPI), this compound is the correct choice for selectively inducing apoptosis in cytotoxic T-cells and natural killer (NK) cells in mixed lymphocyte populations, enabling functional studies of remaining cell types like helper T-cells and B-cells. [2]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

294.1710204 Da

Monoisotopic Mass

294.1710204 Da

Heavy Atom Count

19

UNII

76R0TP2LNW

Dates

Last modified: 08-15-2023
1.Ohlin, M.,Danielsson, L.,Carlsson, R., et al. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes. Immunology 66(4), 485-490 (1989).

Explore Compound Types